molecular formula C7H14N2O B2836695 (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1429200-47-4

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B2836695
CAS No.: 1429200-47-4
M. Wt: 142.202
InChI Key: VLVMRQREBYGIBY-RQJHMYQMSA-N
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Description

The compound “(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol” belongs to a class of organic compounds known as pyrrolopyrazines . These are polycyclic aromatic compounds containing a pyrrolo[1,2-a]pyrazine moiety .

Scientific Research Applications

Thiolytic Chemistry and Biological Activity

A study explored the thiolytic chemistry of alternative precursors to the major metabolite of the cancer chemopreventive agent oltipraz, focusing on their reactions with glutathione. This research provides insights into the mechanisms by which these compounds might offer similar biological activities to oltipraz, highlighting their potential in cancer chemoprevention research (Mettachit Navamal et al., 2002).

Synthesis of Octahydropyrrolo[1,2-a]pyrazines

Another study presented a new route for synthesizing octahydropyrrolo[1,2-a]pyrazines, compounds that are structural fragments of several drugs. This work introduced an alternative method starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, simplifying the access to these important scaffolds (A. M. Likhosherstov et al., 1993).

Pyrrolotriazepine Derivatives

Research into the design and synthesis of pyrrolotriazepine derivatives revealed unexpected findings related to the cyclization of pyrrole esters, resulting in the formation of pyrrolo[1,2-a]pyrazin-1(2H)-one among other products. This work highlights the complex chemistry surrounding pyrrolopyrazine derivatives and their potential applications in medicinal chemistry (Nurettin Menges et al., 2013).

Heterocyclic Structures Synthesis

A modification of the four-component Ugi reaction was used to synthesize novel heterocyclic structures related to pyrrolopyrazines. This demonstrates the utility of such compounds as precursors for combinatorial libraries, potentially useful in drug discovery and development (Alexey P. Ilyin et al., 2006).

Future Directions

The future directions for research on “(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol” and similar compounds could include further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry .

Properties

IUPAC Name

(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMRQREBYGIBY-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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